molecular formula C21H21NO4 B7962082 (R)-1-((9H-Fluoren-9-yl)methyl) 2-methyl pyrrolidine-1,2-dicarboxylate

(R)-1-((9H-Fluoren-9-yl)methyl) 2-methyl pyrrolidine-1,2-dicarboxylate

Cat. No.: B7962082
M. Wt: 351.4 g/mol
InChI Key: UOUWERCJBDHVIP-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-((9H-Fluoren-9-yl)methyl) 2-methyl pyrrolidine-1,2-dicarboxylate is a complex organic compound characterized by its unique structural features It consists of a fluorene moiety attached to a pyrrolidine ring, which is further substituted with a methyl group and a dicarboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-1-((9H-Fluoren-9-yl)methyl) 2-methyl pyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting with the preparation of the fluorene derivative and the pyrrolidine ring. The reaction conditions may include the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted derivatives where the fluorene or pyrrolidine ring has been modified.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the development of new pharmaceuticals, agrochemicals, and materials.

Biology: In biological research, (R)-1-((9H-Fluoren-9-yl)methyl) 2-methyl pyrrolidine-1,2-dicarboxylate may be used to study enzyme interactions, protein binding, and other biochemical processes.

Medicine: The compound has potential applications in the development of new drugs. Its unique structure may be exploited to create novel therapeutic agents with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which (R)-1-((9H-Fluoren-9-yl)methyl) 2-methyl pyrrolidine-1,2-dicarboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved can vary widely, but they often include binding to specific sites on target molecules and initiating a cascade of biochemical reactions.

Comparison with Similar Compounds

  • (R)-(9H-Fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate

  • (9H-fluoren-9-yl)methyl (R)-(1-mercaptopropan-2-yl)carbamate

  • (9H-fluoren-9-yl)methyl (R)-(1-hydroxy-2,3-dimethylbutan-2-yl)carbamate

Uniqueness: (R)-1-((9H-Fluoren-9-yl)methyl) 2-methyl pyrrolidine-1,2-dicarboxylate is unique due to its specific structural features, which include the presence of both a fluorene moiety and a pyrrolidine ring with a methyl group and dicarboxylate group

Properties

IUPAC Name

1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2R)-pyrrolidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-25-20(23)19-11-6-12-22(19)21(24)26-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18-19H,6,11-13H2,1H3/t19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUWERCJBDHVIP-LJQANCHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.